molecular formula C18H21N5O3 B2541339 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034449-00-6

3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2541339
CAS RN: 2034449-00-6
M. Wt: 355.398
InChI Key: WLDNXUGKVTWACQ-UHFFFAOYSA-N
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Description

The compound "3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and synthetic organic chemistry. The structure suggests the presence of multiple functional groups, such as isoxazole, pyrazine, and nitrile, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through the formation of various intermediates. While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving enamines, azaenamines, and amidines. For example, the synthesis of pyrazine derivatives can involve the reaction of aminopyrazine with dimethylformamide and phosphoryl chloride, as seen in the formation of 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile . Additionally, reactions with dimethyl acetylenedicarboxylate can lead to the formation of pyrazolo[3,4-e]indolizine derivatives .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. X-ray crystallography is a common technique used to unambiguously establish the structure of organic molecules, as demonstrated in the structural determination of pyridine and oxazol derivatives . The presence of multiple heterocyclic rings and substituents in the compound of interest suggests a complex three-dimensional structure that could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall molecular structure. The papers provided detail various reactions involving related compounds, such as the formation of pyrazole-4-carbonitrile from the reaction of enaminonitrile with hydrazine hydrate , and the synthesis of oxopyrazolinylpyridines and related pyridopyrimidines from reactions with different reagents . These studies highlight the versatility of pyrazine derivatives in chemical synthesis and their potential to undergo a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The provided papers do not directly discuss the properties of the specific compound , but they do provide insights into related compounds. For instance, the molecular packing of pyridine derivatives can involve loosely held dimers, which could affect the compound's solubility and crystalline properties . Similarly, the stability of pteridine derivatives can vary depending on their substitution patterns, as seen in the stability of 3,4-dihydro-4-imino-3-methylpteridine .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

Compounds with structural features similar to 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have been used in the synthesis of various heterocyclic compounds. For example, studies have shown that enaminonitriles serve as key intermediates in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, highlighting the utility of nitrile-containing compounds in constructing complex heterocycles (Fadda et al., 2012). Similarly, compounds with carbonitrile groups have been involved in reactions leading to the formation of highly functionalized butyrolactones, indicating their role in ring contraction and expansion reactions to generate new cyclic structures (Sil et al., 2004).

Potential Biological Activities

Complex heterocycles, such as those derived from nitrile-containing precursors, often exhibit a range of biological activities. For instance, novel pyridine derivatives synthesized from carbonitrile intermediates have been explored for their antimicrobial and anticancer properties, suggesting that compounds with similar structural motifs could have pharmacological applications (Elewa et al., 2021). Moreover, the synthesis of azaphthalocyanines from pyrazinedinitrile derivatives points to the application of such compounds in the development of new materials with potential uses in electronics and photovoltaics (Kobak & Gül, 2009).

Future Directions

The study of compounds like this one is a promising area of research in the development of new cancer therapies . Future research may focus on optimizing the structure of these compounds to maximize their inhibitory activity and minimize any potential side effects .

properties

IUPAC Name

3-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-15(13(2)26-22-12)5-6-17(24)23-9-3-4-14(11-23)25-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDNXUGKVTWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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